1-(2,2-Diethoxyethyl)piperidine chemical properties
1-(2,2-Diethoxyethyl)piperidine chemical properties
Technical Whitepaper: 1-(2,2-Diethoxyethyl)piperidine
Executive Summary
1-(2,2-Diethoxyethyl)piperidine (CAS: 3616-58-8) serves as a critical "masked aldehyde" building block in modern medicinal chemistry. Functioning as a stable precursor to piperidinoacetaldehyde , this molecule allows researchers to introduce the pharmacologically privileged N-ethylpiperidine moiety into complex scaffolds without the instability issues associated with the free aldehyde. Its primary utility lies in the synthesis of heterocyclic pharmaceuticals, including antispasmodics and antihistamines, and as a ligand precursor in organometallic catalysis (e.g., ethylene trimerization). This guide details its physicochemical profile, validated synthesis protocols, and reactivity mechanisms, providing a self-contained resource for drug development professionals.
Section 1: Physicochemical Profile[1][2]
The stability of 1-(2,2-Diethoxyethyl)piperidine is derived from the protection of the reactive carbonyl group as a diethyl acetal. This lipophilic liquid is stable under basic and neutral conditions but reactive under acidic conditions.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 3616-58-8 | [1] |
| IUPAC Name | 1-(2,2-Diethoxyethyl)piperidine | [1] |
| Synonyms | Piperidinoacetaldehyde diethyl acetal; N-(2,2-Diethoxyethyl)piperidine | [1] |
| Molecular Formula | C₁₁H₂₃NO₂ | [1] |
| Molecular Weight | 201.31 g/mol | [1] |
| Appearance | Clear, colorless to pale yellow liquid | [2] |
| Boiling Point | 219–221 °C (at 760 mmHg) | [2] |
| Density | 0.915 g/mL (at 25 °C) | [2] |
| Refractive Index | [2] | |
| Flash Point | ~81 °C (177 °F) | [2] |
| Solubility | Soluble in organic solvents (EtOH, DCM, DMF); limited water solubility | [2] |
| pKa (Predicted) | 8.09 ± 0.10 | [3] |
Section 2: Synthetic Routes & Manufacturing
The industrial and laboratory synthesis of 1-(2,2-Diethoxyethyl)piperidine relies on the nucleophilic substitution (
Core Synthesis Pathway
The reaction involves the alkylation of piperidine with bromoacetaldehyde diethyl acetal . While the chloro- analog is cheaper, the bromo- derivative offers faster kinetics at lower temperatures, reducing thermal degradation byproducts.
Reaction Scheme:
Figure 1: Nucleophilic substitution pathway for the synthesis of the target acetal.
Section 3: Chemical Reactivity & Functionalization[8][9]
The defining feature of this molecule is its dual functionality :
-
Tertiary Amine: Acts as a base and nucleophile.
-
Diethyl Acetal: A "masked" aldehyde that reveals a reactive electrophile upon acid hydrolysis.
Acid Hydrolysis Mechanism
Under acidic conditions (e.g., dilute HCl or
Hydrolysis Equation:
Key Transformations
-
Reductive Amination: Reaction with primary amines followed by reduction (e.g.,
) yields unsymmetrical diamines. -
Heterocycle Formation: Condensation with hydrazine or hydroxylamine derivatives to form pyrazoles or oxazoles.
-
Superacid Activation: In advanced synthesis, the acetal can be activated by superacids to facilitate electrophilic aromatic substitution, attaching the piperidine ring to aryl cores [2].
Figure 2: Divergent reactivity profile starting from the acetal hydrolysis.
Section 4: Applications in Medicinal Chemistry
Pharmacophore Installation
The N-ethylpiperidine motif is a structural feature in numerous bioactive compounds, acting as a basic center that interacts with aspartate residues in GPCRs (e.g., H1 histamine receptors, muscarinic receptors).
-
Antispasmodics: Used to synthesize analogues of smooth muscle relaxants.
-
Sigma Receptors: Piperidine derivatives are key ligands for Sigma-1 receptors, investigated for neuroprotective effects [4].
Catalysis Ligands
Beyond pharma, the molecule is used to synthesize ligands for ethylene trimerization [2]. The nitrogen atom coordinates with metal centers (e.g., Chromium), while the acetal tail can be modified to tune solubility and steric bulk.
Section 5: Experimental Protocols
Protocol A: Synthesis of 1-(2,2-Diethoxyethyl)piperidine
Based on standard alkylation methodologies for secondary amines [5].
Reagents:
-
Piperidine (1.0 equiv)[1]
-
Bromoacetaldehyde diethyl acetal (1.1 equiv)
-
Potassium Carbonate (
, anhydrous, 2.0 equiv) -
DMF (Dimethylformamide) or Acetonitrile
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend
(27.6 g, 200 mmol) in dry DMF (100 mL). -
Addition: Add Piperidine (8.5 g, 100 mmol) to the suspension.
-
Alkylation: Add Bromoacetaldehyde diethyl acetal (21.7 g, 110 mmol) dropwise over 15 minutes.
-
Reaction: Heat the mixture to 100°C for 4–6 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM) or GC-MS.
-
Workup: Cool to room temperature. Pour the mixture into ice-water (300 mL) and extract with Ethyl Acetate (3 x 100 mL).
-
Purification: Wash the combined organic layers with brine, dry over
, and concentrate under vacuum. Purify the residue via vacuum distillation (bp ~105°C at 3 mmHg) or column chromatography (Silica gel, Hexane:EtOAc) to obtain the clear oil.
Protocol B: In Situ Hydrolysis for Reductive Amination
Use this protocol to react the masked aldehyde without isolating the unstable intermediate.
-
Hydrolysis: Dissolve 1-(2,2-Diethoxyethyl)piperidine (1 mmol) in 1N HCl (5 mL) and THF (5 mL). Stir at room temperature for 1 hour.
-
Neutralization: Carefully neutralize with saturated
to pH 6–7. -
Coupling: Immediately add the amine partner (1.0 equiv) and stir for 30 minutes to form the imine.
-
Reduction: Add
(1.5 equiv) and stir overnight.
Section 6: Safety & Handling
GHS Classification: Warning[2][1]
Handling Precautions:
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at room temperature. The acetal is sensitive to moisture over long periods (slow hydrolysis).
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and work in a fume hood.
-
Incompatibility: Avoid strong oxidizing agents and strong acids (unless hydrolysis is intended).
References
-
National Institute of Standards and Technology (NIST). Piperidinoacetal (CAS 3616-58-8) Mass Spectrum and Properties. NIST Chemistry WebBook.[3] Link
-
Sigma-Aldrich. Product Specification: 1-Piperidineacetaldehyde diethyl acetal (CAS 3616-58-8).[2]Link
-
ChemicalBook. N-(2,2-Diethoxyethyl)piperidine Properties and Safety.Link
- Meyer, C., et al.Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands.Journal of Medicinal Chemistry. (Contextual reference on piperidine scaffold utility).
-
Wang, C., et al. Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde.[4] (Protocol adaptation for piperidine alkylation). Link
